2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

Catalog No.
S714714
CAS No.
86608-70-0
M.F
C23H24BrO2P
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bro...

CAS Number

86608-70-0

Product Name

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

IUPAC Name

2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide

Molecular Formula

C23H24BrO2P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1

InChI Key

ZCJKBPSRKLHANV-UHFFFAOYSA-M

SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a quaternary ammonium salt with the molecular formula C23H24BrO2P and a molecular weight of 443.32 g/mol. It is characterized by a triphenylphosphonium group attached to an ethyl chain that is further substituted with a 1,3-dioxolane ring. This compound typically appears as a solid, ranging in color from white to light yellow, and has a melting point between 144-146 °C .

Three-Carbon Homologating Agent

This compound functions as a three-carbon homologating agent. This means it can be used to extend the carbon chain of a molecule by three carbons while introducing an unsaturation (double bond) between the alpha (α) and beta (β) or beta (β) and gamma (γ) positions. This property makes it valuable in the synthesis of various organic compounds, particularly α,β-unsaturated or β,γ-unsaturated derivatives.

One example of its use as a homologating agent is the olefination of methyl 5-oxopentanoate to yield methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate. This reaction is described in detail in a publication by Ma, S. et al. [].

This compound is primarily utilized as a three-carbon homologating agent in organic synthesis. It facilitates the formation of α,β- or β,γ-unsaturated compounds through various reactions such as nucleophilic substitution and elimination reactions. The presence of the dioxolane moiety enhances its reactivity in these transformations, allowing for diverse synthetic applications .

The synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide generally involves the reaction of triphenylphosphine with an appropriate alkyl halide or dioxolane derivative under conditions that promote quaternization. Common methods include:

  • Quaternization Reaction: Triphenylphosphine reacts with 2-bromoethyl-1,3-dioxolane in an organic solvent.
  • Solvent Systems: Reactions are often conducted in polar aprotic solvents to enhance solubility and reactivity.
  • Temperature Control: Maintaining elevated temperatures may be necessary to drive the reaction to completion.

These methods yield the desired phosphonium salt with good purity and yield .

The applications of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide are diverse:

  • Organic Synthesis: Used as a reagent for synthesizing complex organic molecules.
  • Homologating Agent: Facilitates the formation of longer carbon chains in synthetic pathways.
  • Research Tool: Employed in proteomics and other biochemical research due to its ability to modify biological molecules .

Several compounds share structural features or functional properties with 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide:

Compound NameStructural FeaturesUnique Attributes
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromideSimilar dioxane ringSlightly different reactivity due to ring structure
Triphenylphosphonium bromideNo dioxolane/dioxane substituentMore commonly used in biological studies
Benzyltriphenylphosphonium chlorideBenzyl group instead of ethyleneDifferent solubility and reactivity characteristics

The uniqueness of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide lies in its specific combination of a dioxolane ring and triphenylphosphonium moiety, which provides distinct reactivity patterns not observed in simpler phosphonium salts .

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

86608-70-0

General Manufacturing Information

Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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